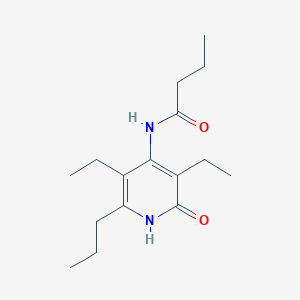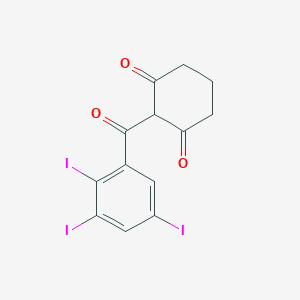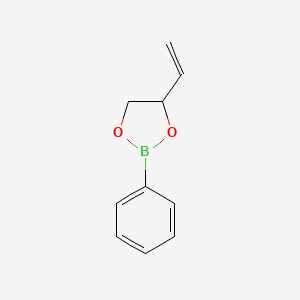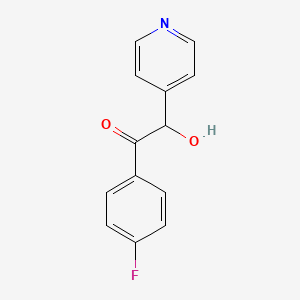![molecular formula C13H22O3Si B14390252 Benzoic acid;[diethyl(methyl)silyl]methanol CAS No. 88216-32-4](/img/structure/B14390252.png)
Benzoic acid;[diethyl(methyl)silyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;[diethyl(methyl)silyl]methanol is a compound that combines the properties of benzoic acid and a silyl ether Benzoic acid is a well-known aromatic carboxylic acid, while the silyl ether group is often used in organic synthesis for protecting alcohols
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[diethyl(methyl)silyl]methanol typically involves the protection of methanol with a silyl group followed by the introduction of the benzoic acid moiety. One common method is to react methanol with diethyl(methyl)silyl chloride in the presence of a base such as triethylamine to form the silyl ether. This intermediate can then be reacted with benzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The benzylic position can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to benzyl alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products
Oxidation: Benzoic acid derivatives
Reduction: Benzyl alcohol
Substitution: Nitrobenzoic acid, sulfonic acid derivatives, halogenated benzoic acids
Applications De Recherche Scientifique
Benzoic acid;[diethyl(methyl)silyl]methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection and deprotection of alcohols.
Biology: Potential use in studying enzyme interactions and metabolic pathways involving silyl ethers.
Medicine: Investigated for its potential as a drug intermediate or a protective group in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of benzoic acid;[diethyl(methyl)silyl]methanol involves its ability to act as a protecting group for alcohols. The silyl ether group can be introduced to protect the hydroxyl group during various chemical reactions and then removed under mild conditions. This protection is crucial in multi-step organic syntheses where selective reactivity is required.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilyl methanol
- Tert-butyldimethylsilyl methanol
- Triisopropylsilyl methanol
Comparison
Benzoic acid;[diethyl(methyl)silyl]methanol is unique due to the presence of both the benzoic acid and silyl ether groups. This combination allows for a broader range of chemical reactivity compared to compounds with only one of these functional groups. The diethyl(methyl)silyl group provides steric protection, which can be advantageous in certain synthetic applications.
Propriétés
Numéro CAS |
88216-32-4 |
|---|---|
Formule moléculaire |
C13H22O3Si |
Poids moléculaire |
254.40 g/mol |
Nom IUPAC |
benzoic acid;[diethyl(methyl)silyl]methanol |
InChI |
InChI=1S/C7H6O2.C6H16OSi/c8-7(9)6-4-2-1-3-5-6;1-4-8(3,5-2)6-7/h1-5H,(H,8,9);7H,4-6H2,1-3H3 |
Clé InChI |
WGWJMAMAAYIDDB-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](C)(CC)CO.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Hydroxy(4-methylphenyl)methyl]phosphonic acid](/img/structure/B14390174.png)

![2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid](/img/structure/B14390189.png)

![1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14390201.png)



![1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one](/img/structure/B14390220.png)


dimethylsilane](/img/structure/B14390258.png)

